molecular formula C18H23BrN2O5S B5175915 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5175915
M. Wt: 459.4 g/mol
InChI Key: VIEMGDFUHBVTQY-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenyl group, a hydroxy and methoxy substituted phenyl ring, and a tetrahydropyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. The starting materials typically include ethylsulfanyl ethyl derivatives and brominated hydroxy methoxy phenyl compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the hydroxy and methoxy substitutions allow it to bind to certain enzymes or receptors, modulating their activity. The tetrahydropyrimidine core plays a crucial role in stabilizing the compound’s structure and enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and tetrahydropyrimidine-based molecules. Compared to these compounds, 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-ethylsulfanylethyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O5S/c1-5-27-7-6-26-17(23)14-10(2)21(3)18(24)20-15(14)11-8-12(19)16(22)13(9-11)25-4/h8-9,15,22H,5-7H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEMGDFUHBVTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Br)O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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